11-Mercapto-1-undecanol

Overview

Description

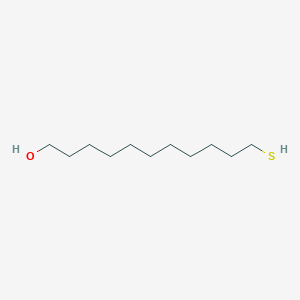

11-Mercapto-1-undecanol, also known as this compound, is a useful research compound. Its molecular formula is C11H24OS and its molecular weight is 204.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Monolayer Exchange Kinetics

11-Mercapto-1-undecanol plays a significant role in the exchange of alkanethiol monolayers on gold surfaces. Baralia et al. (2005) demonstrated its exchange with dodecanethiol, highlighting the molecular compositions and domain characteristics at the nanometer level, essential in surface chemistry and nanotechnology applications (Baralia, Duwez, Nysten, & Jonas, 2005).

2. Dendrimer Insertion in Monolayers

Research by Friggeri et al. (2000) explored the insertion of dendrimer molecules into this compound self-assembled monolayers (SAMs), using atomic force microscopy and electrochemical measurements. This provides insights into the interaction mechanisms between dendrimers and thiol layers, valuable in nanotechnology and materials science (Friggeri et al., 2000).

3. Corrosion Protection

Nozawa and Aramaki (1999) utilized this compound in creating polymer films for protecting iron from corrosion. This application is particularly relevant in materials engineering and surface protection technologies (Nozawa & Aramaki, 1999).

4. Synthesis of Polymer Initiators

The synthesis of polymer initiators from this compound, as demonstrated by Belegrinou et al. (2010), is crucial in developing advanced polymer materials, especially for surface grafting applications (Belegrinou, Malinova, Masciadri, & Meier, 2010).

5. Surface Plasmon Resonance Imaging

Pyo et al. (2005) investigated the use of this compound in surface plasmon resonance imaging. This research contributes to the development of biosensors and diagnostic tools, leveraging the interaction of biomolecules with SAMs (Pyo, Shin, Kim, & Yoon, 2005).

6. Electrochemical Behaviors in Monolayer Assemblies

Takehara and Takemura (1995) studied the electrochemical behaviors of ferrocene derivatives at electrodes modified with this compound monolayers. This work is vital for understanding electrochemical interactions in modified electrodes, relevant in energy storage and sensor technologies (Takehara & Takemura, 1995).

7. Chemical Modification for Copper Corrosion Protection

Itoh, Nishihara, and Aramaki (1994) used this compound for chemically modifying copper surfaces, enhancing corrosion resistance. This research is significant in metallurgy and protective coatings (Itoh, Nishihara, & Aramaki, 1994).

8. Electrochemical Adsorption Behavior

Yang, Chang, and Lee (2007) explored the adsorption behavior of this compound on gold electrodes in electrochemical systems. Their findings contribute to the understanding of molecular adsorption processes in electrochemistry (Yang, Chang, & Lee, 2007).

9. Nanoparticle Surface Modification

Tsuruoka, Akamatsu, and Nawafune (2004) described the use of this compound in modifying the surface of CdS nanoparticles. This application is crucial in nanotechnology, particularly in the development of nanocomposites and surface engineering (Tsuruoka, Akamatsu, & Nawafune, 2004).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of unsymmetrical disulfides .

Mode of Action

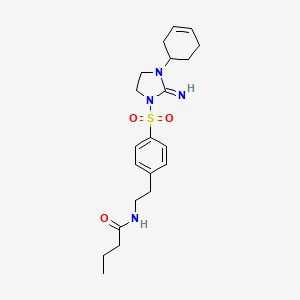

11-Mercapto-1-undecanol can be oxidized to the corresponding disulfide by N-phenyltriazolinedione without the need for hydroxyl protection . This suggests that the compound interacts with its targets through oxidation reactions.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

11-Mercapto-1-undecanol plays a significant role in biochemical reactions, particularly in the formation of SAMs. These monolayers are used to immobilize proteins and other biomolecules on surfaces, enhancing their stability and activity. The hydroxyl group (-OH) at the end of the molecule allows for further functionalization, enabling specific interactions with enzymes, proteins, and other biomolecules. For example, this compound can interact with bovine fibronectin and vitronectin, which are essential for cell attachment and spreading .

Cellular Effects

This compound influences various cellular processes, including cell attachment, morphology, and signaling pathways. When used to create SAMs, it can affect the exposure of cell-binding domains of adsorbed proteins, thereby regulating cell behavior. Studies have shown that SAMs of this compound can modulate the attachment and morphology of adipose-derived stromal cells (ADSCs) by altering the surface chemistry . This compound can also impact cell signaling pathways and gene expression by providing a stable and functionalized surface for biomolecular interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of SAMs on gold surfaces. The thiol group (-SH) binds strongly to gold, creating a stable monolayer. This monolayer can then be functionalized with various biomolecules, allowing for specific interactions with enzymes and proteins. For instance, this compound can be used to produce hydrophilic SAMs that enhance the absorption of proteins and facilitate their interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to form stable SAMs that can maintain their functionality over extended periods. Factors such as temperature, pH, and exposure to light can influence the stability and degradation of the monolayers. Long-term studies have shown that this compound can maintain its activity and functionality in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the stability and activity of immobilized biomolecules. At high doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. It is part of the human exposome and can be metabolized through oxidation to the corresponding disulfide by N-phenyltriazolinedione . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, which can influence its activity and effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it can exert its effects on biomolecular interactions and cellular processes. The transport and distribution of this compound are influenced by its chemical properties, such as its hydrophilicity and ability to form stable monolayers .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its ability to form SAMs on gold surfaces. These monolayers can be targeted to specific cellular compartments through post-translational modifications and targeting signals. The localization of this compound can affect its activity and function, enabling it to interact with specific biomolecules and influence cellular processes .

Properties

IUPAC Name |

11-sulfanylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGGZAVAARQJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294152 | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73768-94-2 | |

| Record name | 73768-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 11-Mercapto-1-undecanol?

A1: The molecular formula for this compound is C11H24OS, and its molecular weight is 204.37 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize a combination of spectroscopic methods, including:

- Fourier Transform Infrared Reflection Spectroscopy (FTIR): FTIR helps identify characteristic functional groups like hydroxyl (-OH) and alkyl chains (-CH2-) within the molecule and provides information about molecular orientation within SAMs. []

- X-ray Photoelectron Spectroscopy (XPS): XPS offers insights into the elemental composition and chemical states of elements present in the molecule and SAMs. []

- Surface Plasmon Resonance (SPR): SPR is employed to monitor real-time interactions between this compound SAMs and various analytes, including biomolecules like DNA or proteins. [, ]

Q3: How does this compound interact with gold surfaces?

A3: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong chemisorption process between the sulfur atom of the thiol group (-SH) and the gold atoms. This results in a well-organized layer with the hydrocarbon chains extending outward. [, , ]

Q4: How does the chain length of alkanethiols, such as this compound, influence the properties of the SAMs they form?

A4: Longer chain alkanethiols, like this compound, tend to form more ordered and densely packed SAMs on gold surfaces compared to their shorter chain counterparts. This difference in packing density influences the electrochemical properties and wettability of the modified surface. [, ]

Q5: How does the presence of the terminal hydroxyl group (-OH) in this compound influence its applications?

A5: The terminal hydroxyl group provides a reactive site for further chemical modifications. For instance, it can be used to attach biomolecules, polymers, or other functional groups, expanding the versatility of this compound in surface engineering and biosensor development. [, , ]

Q6: What factors can influence the stability of this compound SAMs?

A6: The stability of these SAMs can be affected by several factors, including:

Q7: How is this compound used in biosensor development?

A7: this compound serves as a foundation for immobilizing biorecognition elements, such as antibodies, enzymes, or DNA probes, onto the surface of electrodes. This immobilization enables the development of sensitive and selective biosensors for various analytes. [, ]

Q8: Can this compound be used to modify surfaces other than gold?

A8: While its affinity for gold is well-documented, researchers have explored its use on other materials like silver and copper to create protective films against corrosion. [, , ]

Q9: How does this compound contribute to the development of molecular electronics?

A9: The ability to form well-defined, organized monolayers makes this compound a potential candidate for creating molecular-scale electronic components. By incorporating redox-active molecules within the SAM, researchers aim to develop miniaturized electronic devices with enhanced functionalities. []

Q10: What is the role of computational chemistry in understanding the behavior of this compound?

A10: Computational methods, including molecular dynamics (MD) simulations, can be employed to:

- Predict SAM formation: Simulations help visualize the self-assembly process, predict molecular organization, and estimate binding energies between the thiol and the gold surface. []

- Investigate surface interactions: These simulations provide insights into the interactions of this compound SAMs with solvents, ions, and other molecules, aiding in understanding their stability and performance in different environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1218810.png)